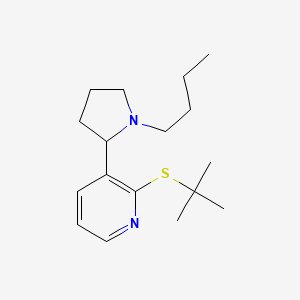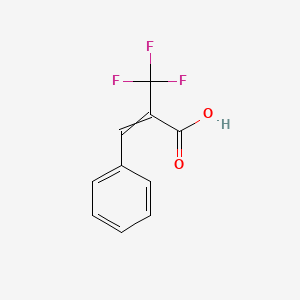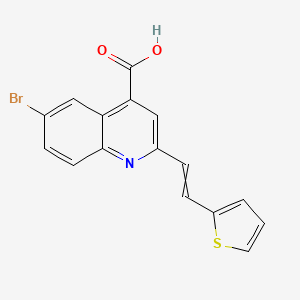
2-(4-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(4-Metil-6-morfolinopiridin-3-il)piperidina-1-carbaldehído es un complejo compuesto orgánico que presenta un anillo de piperidina sustituido con una porción de morfolinopiridina y un grupo funcional aldehído.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-(4-Metil-6-morfolinopiridin-3-il)piperidina-1-carbaldehído generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Piperidina: El anillo de piperidina se puede sintetizar mediante reacciones de ciclización que involucran precursores adecuados.
Introducción de la Porción de Morfolinopiridina: Este paso implica el acoplamiento de un derivado de morfolina con un anillo de piridina, a menudo mediante reacciones de sustitución nucleofílica o reacciones de acoplamiento cruzado catalizadas por paladio.
Adición del Grupo Aldehído:
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, el cribado de alto rendimiento para las condiciones de reacción y el desarrollo de métodos de purificación eficientes para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-(4-Metil-6-morfolinopiridin-3-il)piperidina-1-carbaldehído puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo aldehído se puede reducir a un alcohol primario utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo o PCC.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas, tioles o haluros.
Productos Principales
Oxidación: Ácido 2-(4-Metil-6-morfolinopiridin-3-il)piperidina-1-carboxílico.
Reducción: 2-(4-Metil-6-morfolinopiridin-3-il)piperidina-1-metanol.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2-(4-Metil-6-morfolinopiridin-3-il)piperidina-1-carbaldehído tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes terapéuticos, particularmente aquellos dirigidos a trastornos neurológicos.
Síntesis Orgánica: El compuesto sirve como intermedio en la síntesis de moléculas más complejas, facilitando el desarrollo de nuevas metodologías sintéticas.
Estudios Biológicos: Se utiliza en el estudio de la inhibición enzimática y la unión a receptores debido a sus características estructurales únicas.
Aplicaciones Industriales: Se explora el compuesto por su posible uso en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción del 2-(4-Metil-6-morfolinopiridin-3-il)piperidina-1-carbaldehído depende de su aplicación específica. En química medicinal, puede actuar uniéndose a receptores o enzimas específicos, modulando así su actividad. La porción de morfolinopiridina puede interactuar con objetivos biológicos mediante enlaces de hidrógeno, interacciones hidrofóbicas y apilamiento π-π, mientras que el grupo aldehído puede formar enlaces covalentes con residuos nucleofílicos en las proteínas.
Comparación Con Compuestos Similares
Compuestos Similares
2-(4-Metil-6-morfolinopiridin-3-il)piperidina-1-metanol: Estructura similar, pero con un alcohol primario en lugar de un grupo aldehído.
Ácido 2-(4-Metil-6-morfolinopiridin-3-il)piperidina-1-carboxílico: Estructura similar, pero con un ácido carboxílico en lugar de un grupo aldehído.
4-Metil-6-morfolinopiridina: Carece del anillo de piperidina y del grupo aldehído.
Unicidad
El 2-(4-Metil-6-morfolinopiridin-3-il)piperidina-1-carbaldehído es único debido a la presencia tanto de la porción de morfolinopiridina como del anillo de piperidina, junto con el grupo aldehído reactivo. Esta combinación de grupos funcionales proporciona una plataforma versátil para modificaciones químicas e interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso en varios campos de investigación.
Propiedades
Fórmula molecular |
C16H23N3O2 |
|---|---|
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
2-(4-methyl-6-morpholin-4-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O2/c1-13-10-16(18-6-8-21-9-7-18)17-11-14(13)15-4-2-3-5-19(15)12-20/h10-12,15H,2-9H2,1H3 |
Clave InChI |
JBAONTCNMIWMRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2CCCCN2C=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)
![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)

![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)


![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11822995.png)

![6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)



![3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid](/img/structure/B11823031.png)
![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11823033.png)
